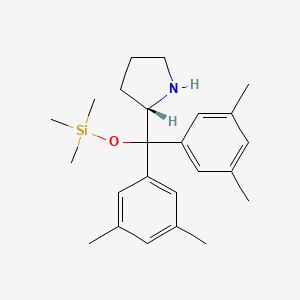

(S)-2-(Bis(3,5-dimethylphenyl)((trimethylsilyl)oxy)methyl)pyrrolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

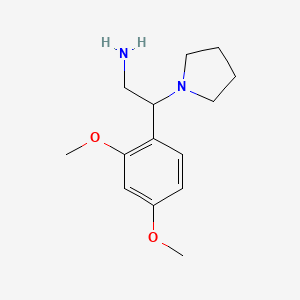

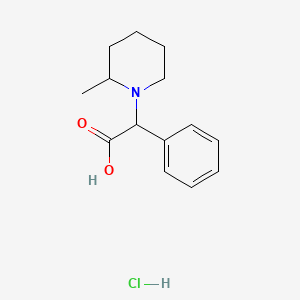

“(S)-2-(Bis(3,5-dimethylphenyl)((trimethylsilyl)oxy)methyl)pyrrolidine” is a proline-based organocatalyst . It has been investigated for several powerful asymmetric transformations, such as the Aldol, Mannich, and Michael reactions .

Molecular Structure Analysis

The molecular formula of this compound is C24H35NOSi . The InChI code is 1S/C24H35NOSi/c1-17-11-18(2)14-21(13-17)24(26-27(5,6)7,23-9-8-10-25-23)22-15-19(3)12-20(4)16-22 .Chemical Reactions Analysis

This compound has been used as an organocatalyst for several powerful asymmetric transformations, such as the Aldol, Mannich, and Michael reactions . It’s also used for 3-component reactions, and Robinson annulation of α,β-unsaturated aldehydes .Physical And Chemical Properties Analysis

The molecular weight of this compound is 381.6 g/mol . It has one hydrogen bond donor count and two hydrogen bond acceptor counts . The exact mass is 381.248791274 g/mol .Aplicaciones Científicas De Investigación

Enantioselective Synthesis

(S)-2-(Bis(3,5-dimethylphenyl)((trimethylsilyl)oxy)methyl)pyrrolidine has been identified as an efficient bifunctional organocatalyst in the enantioselective Michael addition of malonate esters to nitroolefins. This process yields products with good to high efficacy and up to 56% enantiomeric excess, showcasing its potential in asymmetric synthesis (Lattanzi, 2006).

Catalytic Epoxidation

The compound has been used as a catalyst in the asymmetric epoxidation of α,β-enones, particularly with tert-butyl hydroperoxide. The stereo-electronic substitution on its aryl moiety significantly improves its efficiency and enantioselectivity, making it superior to previously reported catalysts. It can also be applied to more challenging aliphatic or enolizable enones, offering good control of asymmetric induction with enantiomeric excesses up to 94% (Lattanzi, 2006).

Nucleophilic Addition Reactions

This compound partakes in nucleophilic addition reactions, such as the successive reactions of pyridine and bis(trimethylsilyl)ketene acetals with methylchloroformate and iodine or peracids, leading to functionalized dihydropyridines and bicyclic nitrogen-containing lactones. These reactions showcase the compound's versatility in complex chemical transformations (Rudler et al., 2002).

Spectroscopic and Structural Studies

The compound has been involved in detailed spectroscopic and structural studies, providing insights into its electronic and bioactive characteristics. Such studies involve density functional theory (DFT), X-ray crystallography, and molecular electrostatic potential (MEP) mapping, demonstrating its biological activity potential and its interaction behavior at the molecular level (Akram et al., 2020).

Organocatalysis

Additionally, the compound is used in organocatalytic reactions, such as the direct enantioselective Michael addition of aldehydes to vinyl ketones. This process highlights the compound's role in the formation of optically active substituted keto aldehydes, contributing to the field of chiral synthesis (Melchiorre & Jørgensen, 2003).

Safety and Hazards

Propiedades

IUPAC Name |

[bis(3,5-dimethylphenyl)-[(2S)-pyrrolidin-2-yl]methoxy]-trimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35NOSi/c1-17-11-18(2)14-21(13-17)24(26-27(5,6)7,23-9-8-10-25-23)22-15-19(3)12-20(4)16-22/h11-16,23,25H,8-10H2,1-7H3/t23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCAWHIRAPRAPR-QHCPKHFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C2CCCN2)(C3=CC(=CC(=C3)C)C)O[Si](C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)C([C@@H]2CCCN2)(C3=CC(=CC(=C3)C)C)O[Si](C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35NOSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587455 |

Source

|

| Record name | (2S)-2-{Bis(3,5-dimethylphenyl)[(trimethylsilyl)oxy]methyl}pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-(Bis(3,5-dimethylphenyl)((trimethylsilyl)oxy)methyl)pyrrolidine | |

CAS RN |

848821-60-3 |

Source

|

| Record name | (2S)-2-{Bis(3,5-dimethylphenyl)[(trimethylsilyl)oxy]methyl}pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Methylphenyl)sulfonyl]indolin-6-amine](/img/structure/B1317406.png)

![2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1317424.png)

![Furan-2-carboxylic acid {2-[(pyridin-2-ylmethyl)-amino]-ethyl}-amide hydrobromide](/img/structure/B1317435.png)

![Potassium [2,2'-biquinoline]-4,4'-dicarboxylate trihydrate](/img/structure/B1317440.png)